4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole, commonly referred to as CMMPO, is a heterocyclic aromatic compound with a wide range of applications in scientific research. CMMPO is a versatile compound, with a range of properties useful for a variety of experiments.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. CMO serves as an essential building block in this process. Here’s how it works:
- Role of CMO : CMO acts as an organoboron reagent, which readily undergoes transmetalation with palladium complexes. This mild and functional group-tolerant reaction allows for the synthesis of diverse organic molecules .
Chloromethylation Reactions
CMO’s chloromethyl group makes it valuable for introducing this functional group into various substrates. For example:
- Applications : These derivatives find use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Benzylic Position Substitution
CMO’s benzyl group allows for resonance stabilization of benzylic carbocations. Consequently, substitution reactions often occur at the benzylic position. For instance:
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-5-3-4-6-10(8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPCZHWGYVENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621004 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |
CAS RN |
671215-81-9 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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